molecular formula C19H15F2N3O2 B6584318 N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251672-06-6

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B6584318
CAS No.: 1251672-06-6
M. Wt: 355.3 g/mol
InChI Key: IAUFIJUBTLECQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a fluorinated acetamide derivative characterized by a pyrimidine core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 6, respectively. The acetamide moiety is linked via an ether bridge to the pyrimidine ring and further substituted with a 2-fluorophenyl group. Its IUPAC name, molecular formula (C₂₁H₁₈F₂N₃O₃), and molecular weight (397.4 g/mol) are consistent with its modular design, allowing for systematic comparisons with analogs .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-12-10-18(24-19(22-12)13-6-8-14(20)9-7-13)26-11-17(25)23-16-5-3-2-4-15(16)21/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFIJUBTLECQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • LBJ-01 (2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide): Replaces the pyrimidine ring with a cyanopyridine scaffold. However, the absence of the 6-methyl group may reduce steric hindrance compared to the target compound .
  • Compound 4j (2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide): Features a pyrimidin-2-ylamino linkage instead of an ether bridge. The dimethoxyphenyl substituent introduces electron-donating groups, which could alter solubility and metabolic stability compared to the methyl group in the target compound .

Thioether vs. Ether Linkages

  • LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide): Substitutes the oxygen atom in the ether bridge with sulfur. Thioether linkages generally increase lipophilicity and resistance to enzymatic cleavage, which may enhance bioavailability but reduce aqueous solubility .

Fluorophenyl Substituent Modifications

  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: Replaces the 2-fluorophenyl group with a chloro-fluorophenyl-naphthalene hybrid.
  • Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) : A herbicide with a trifluoromethyl-thiadiazole group. Despite sharing the 4-fluorophenyl-acetamide backbone, the thiadiazole ring and isopropyl group shift its activity toward herbicidal targets rather than therapeutic applications .

Functional Group Additions

  • Compound 11d (N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide): Incorporates a thiazolidinone ring and tetrahydronaphthalene group.

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